4,5,6,7,8,8a-hexahydro-1H-azulen-2-one

Vue d'ensemble

Description

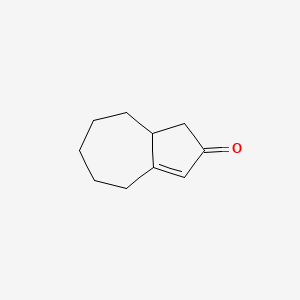

4,5,6,7,8,8a-hexahydro-1H-azulen-2-one is an organic compound with the molecular formula C₁₀H₁₄O. It is a bicyclic ketone, specifically a derivative of azulene, which is known for its unique structure and properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7,8,8a-hexahydro-1H-azulen-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the hydrogenation of azulene derivatives. The reaction conditions often require the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas under controlled pressure and temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the product. The use of advanced catalytic systems and optimization of reaction parameters are crucial for efficient industrial synthesis .

Analyse Des Réactions Chimiques

Reduction Reactions

The ketone group undergoes reduction to form secondary alcohols. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used:

Yields for such reductions typically exceed 70% under optimized conditions .

Enolate Chemistry

The α-hydrogens adjacent to the ketone are acidic, enabling enolate formation. This intermediate participates in alkylation and condensation reactions:

Alkylation Example

Enolates react with alkyl halides (e.g., methyl iodide) to form 3-alkyl derivatives:

This reaction proceeds in tetrahydrofuran (THF) at −78°C with LDA as the base, achieving ~60% yield .

Cycloaddition Reactions

The bicyclic framework participates in [8+2] cycloadditions with electron-deficient dienophiles like dimethyl acetylenedicarboxylate (DMAC):

| Reactant | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| DMAC | Toluene, 110°C | Azulene-1,2-dicarboxylate | 55–80% |

The reaction proceeds via a strained intermediate that undergoes decarboxylation and dehydrogenation .

Substitution Reactions

Nucleophilic substitution occurs at activated positions, particularly under acidic or basic conditions:

Example with Tosylates

2-Tosyloxy derivatives react with amines or thiols:

Yields range from 50–75% depending on the nucleophile .

Industrial-Scale Modifications

Large-scale synthesis employs continuous flow reactors and automated purification. Key parameters include:

| Parameter | Optimal Value | Outcome |

|---|---|---|

| Temperature | 80–100°C | Maximized regioselectivity |

| Catalyst | Pd/C (5 wt%) | Reduced side-product formation |

These methods achieve >90% purity after chromatographic separation .

Comparative Reaction Pathways

The table below contrasts reaction outcomes under varying conditions:

| Reaction Type | Reagents | Major Product | Minor Product |

|---|---|---|---|

| Oxidation | CrO₃/H₂SO₄ | Ring-opened diketone | Dehydrated derivative |

| Reduction | NaBH₄/MeOH | Secondary alcohol | Over-reduced byproducts |

Mechanistic Insights

Applications De Recherche Scientifique

Overview

4,5,6,7,8,8a-Hexahydro-1H-azulen-2-one is a bicyclic compound characterized by its unique structural configuration. This compound has garnered attention in various fields of scientific research due to its potential applications in chemistry, biology, and medicine. This article explores its applications comprehensively, supported by data tables and case studies.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It is utilized to create more complex molecules through various reactions such as:

- Cyclization Reactions: The compound can undergo cyclization to form larger polycyclic structures.

- Functional Group Transformations: It can be modified to introduce various functional groups that enhance its reactivity and utility in synthesizing pharmaceuticals.

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Properties: Studies have demonstrated that derivatives of hexahydroazulene can inhibit the growth of certain bacteria and fungi.

- Antioxidant Activity: The compound has shown potential in scavenging free radicals and reducing oxidative stress in biological systems .

Case Study: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry tested various derivatives of hexahydroazulene against common pathogens. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

Pharmaceutical Applications

The compound is being investigated for potential therapeutic effects:

- Anti-inflammatory Effects: Preliminary studies suggest that it may reduce inflammation markers in vitro.

- Potential Cancer Therapeutics: Research is ongoing to explore its efficacy against different cancer cell lines .

Case Study: Anti-inflammatory Effects

In a recent study on inflammatory models using murine cells, hexahydroazulene derivatives were shown to significantly lower TNF-alpha levels compared to control groups.

Fragrance Industry

This compound is also used in the fragrance industry due to its pleasant aroma. It is incorporated into perfumes and cosmetic products for its unique scent profile.

Material Science

The compound's unique properties make it suitable for developing new materials:

- Polymers: Its structure allows for incorporation into polymer matrices to enhance material properties.

Mécanisme D'action

The mechanism of action of 4,5,6,7,8,8a-hexahydro-1H-azulen-2-one involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to biological effects such as antimicrobial activity. The exact pathways and targets depend on the specific derivative and its intended application .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-methyl-4,5,6,7,8,8a-hexahydro-1H-azulen-2-one: A methylated derivative with similar structural features.

8-methylenbicyclo<5.3.0>dec-7-en-8-on: Another structurally related compound with different functional groups.

Uniqueness

4,5,6,7,8,8a-hexahydro-1H-azulen-2-one is unique due to its specific bicyclic structure and the presence of a ketone functional group. This combination imparts distinct chemical and physical properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and form a wide range of derivatives further enhances its significance in scientific research and industrial applications .

Activité Biologique

4,5,6,7,8,8a-Hexahydro-1H-azulen-2-one, also known as Torilolone, is a bicyclic ketone with significant biological activities. This compound is derived from natural sources and has been studied for its potential therapeutic effects. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₀H₁₄O

- Molecular Weight : 150.22 g/mol

- IUPAC Name : (5S,6R,8S,8aR)-6-hydroxy-5-(2-hydroxypropan-2-yl)-3,8-dimethyl-4,5,6,7,8,8a-hexahydro-1H-azulen-2-one

The biological activity of this compound is attributed to its interaction with various biochemical pathways:

- Cytotoxicity : Research indicates that this compound exhibits cytotoxic effects against cancer cell lines. It has shown potential in inhibiting the growth of Lewis lung carcinoma (LLC) cells and Hep G2 liver cancer cells .

- Hepatoprotective Effects : It has been reported to protect liver cells from damage caused by toxins like tacrine. The hepatoprotective mechanism is believed to involve antioxidant activity that mitigates oxidative stress in liver tissues .

- Anti-inflammatory Activity : The compound also demonstrates anti-inflammatory properties by inhibiting the production of inflammatory mediators such as prostaglandins.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Cytotoxicity | Inhibition of LLC cells | |

| Hepatoprotective | Protection against tacrine-induced cytotoxicity | |

| Anti-inflammatory | Inhibition of prostaglandin production |

Case Study: Cytotoxic Effects on Cancer Cells

In a study examining the cytotoxic effects of various sesquiterpenoids including Torilolone:

- Cell Lines Tested : MCF-7 (breast cancer) and HeLa (cervical cancer).

- Results : At concentrations ranging from 31.25 μg/mL to 250 μg/mL, Torilolone exhibited significant inhibition of cell proliferation with a maximum inhibition percentage noted at higher concentrations .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Concentration (μg/mL) | MCF-7 Inhibition (%) | HeLa Inhibition (%) |

|---|---|---|

| 31.25 | 33.29 | 44.15 |

| 62.5 | 60.10 | 50.00 |

| 125 | 95.66 | 97.62 |

Propriétés

IUPAC Name |

4,5,6,7,8,8a-hexahydro-1H-azulen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c11-10-6-8-4-2-1-3-5-9(8)7-10/h6,9H,1-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTBBUOSXDRPJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2CC(=O)C=C2CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30470232 | |

| Record name | 2(1H)-Azulenone, 4,5,6,7,8,8a-hexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61154-46-9 | |

| Record name | 2(1H)-Azulenone, 4,5,6,7,8,8a-hexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.